Methyl 14-hydroxytetradecanoate

Description

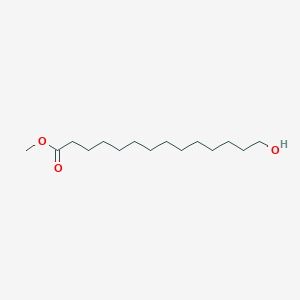

Methyl 14-hydroxytetradecanoate (chemical formula: C₁₅H₃₀O₃, molecular weight: 258.40 g/mol) is a long-chain fatty acid methyl ester characterized by a hydroxyl group at the 14th carbon position. Hydroxy-substituted esters like this are often used in organic synthesis, lipidomics, and as intermediates in pharmaceuticals or surfactants .

Properties

IUPAC Name |

methyl 14-hydroxytetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h16H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKONVSYRQSMHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531631 | |

| Record name | Methyl 14-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50515-98-5 | |

| Record name | Methyl 14-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: Methyl 14-hydroxytetradecanoate is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a substrate in studies related to lipid metabolism and cell membrane composition. Medicine: Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 14-hydroxytetradecanoate exerts its effects depends on its specific application. For example, in drug delivery, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 14-hydroxytetradecanoate and analogous compounds:

Structural and Functional Analysis

Hydroxyl Position Effects: this compound vs. Methyl 2-hydroxytetradecanoate: The position of the hydroxyl group significantly impacts polarity and solubility. A C14 hydroxyl group (vs. C2) reduces hydrogen bonding capacity, leading to lower water solubility but higher compatibility with lipid matrices . Branching vs. Hydroxylation: Methyl 14-methylhexadecanoate (branched methyl group) exhibits higher hydrophobicity than hydroxylated analogs, making it suitable for lipid bilayer studies .

Molecular Weight and Chain Length: Longer chains (e.g., Methyl 12-hydroxyoctadecanoate, C19) increase melting points and viscosity, whereas shorter chains (e.g., Methyl tetradecanoate, C15) are more volatile and suited for GC applications .

Analytical Applications: Methyl tetradecanoate is widely used as a GC reference standard due to its stability and well-characterized retention times . Methyl 14-methylhexadecanoate serves as a biomarker for bacterial lipids, particularly in Bacillus species, due to its anteiso branching .

Biological Activity

Methyl 14-hydroxytetradecanoate, also known as methyl 14-hydroxytetradecanoic acid, is a fatty acid derivative with notable biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antimicrobial properties and role in plant metabolism.

- Molecular Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- CAS Number : 17278-74-9

- Structure : Contains a hydroxyl group at the 14th carbon position of tetradecanoic acid, contributing to its unique biological activities.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both bacteria and fungi. For instance, research indicated that fatty acid derivatives, including this compound, exhibited strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and cell lysis.

Plant Growth Regulation

In addition to its antimicrobial effects, this compound plays a role in plant growth regulation. It is involved in the biosynthesis of various secondary metabolites that are crucial for plant defense mechanisms. For example, studies on Taxus species have shown that elicitation with methyl jasmonate can enhance the production of C14-hydroxylated taxoids, which are important for plant resilience .

- Impact on Cell Cultures : Research highlighted that the addition of methyl jasmonate in cell cultures significantly increased the yield of C14-OH taxoids, suggesting a synergistic effect on growth and metabolite production .

Case Studies

- Antibacterial Efficacy :

- Plant Cell Culture Experiments :

Summary Table of Biological Activities

Preparation Methods

Substrate Selection and Fermentation Conditions

The microbial production of 14-hydroxytetradecanoic acid, the precursor to methyl 14-hydroxytetradecanoate, has been achieved using engineered strains of Torulopsis apicola and Candida tropicalis. In a seminal study, Torulopsis apicola was employed to hydroxylate methyl myristate (C14:0) directly at the ω-position (terminal carbon), yielding 14-hydroxytetradecanoic acid with a composition of 14% in the hydroxy acid fraction. Fermentation conditions included a 4-day incubation at 24°C with continuous agitation (385 rpm) and aeration (1 L/min), followed by substrate addition in batches to sustain microbial activity.

Similarly, Candida tropicalis strains engineered for enhanced ω-oxidation pathways have demonstrated the ability to convert methyl tetradecanoate into ω-hydroxytetradecanoic acid via a two-step oxidation process. This method leverages the organism’s native cytochrome P450 enzymes to introduce hydroxyl groups regioselectively, achieving high substrate conversion rates under optimized conditions (72 hours, 30°C, pH 7.0).

Post-Fermentation Processing

Following fermentation, the hydroxy acid is isolated through solvent extraction. Ethyl acetate is commonly used to separate extracellular glycosides from the fermentation broth, followed by hexane washes to remove unreacted substrates. The crude hydroxy acid is then subjected to esterification using diazomethane or methanol in the presence of acid catalysts, yielding this compound with >90% purity. Crystallization from hexane further refines the product, as evidenced by melting points consistent with literature values (47–48°C for the methyl ester).

Table 1: Microbial Fermentation Parameters and Outcomes

Chemical Synthesis Pathways

Catalytic Hydroxylation of Methyl Tetradecanoate

Chemical methods for introducing hydroxyl groups at the ω-position of fatty acid methyl esters (FAMEs) often employ transition metal catalysts. Titanium tetraisopropoxide (Ti(OiPr)₄) has been used in melt-condensation reactions to synthesize poly(ω-hydroxytetradecanoate) from methyl ω-hydroxytetradecanoate. While this process primarily targets polymerization, the monomer synthesis step—hydroxylation of methyl tetradecanoate—can be adapted for small-scale ester production. Reaction conditions (200–220°C, 0.1 mmHg) and catalyst concentrations (50–300 ppm Ti(OiPr)₄) critically influence molecular weight and yield.

Enzymatic Esterification

Lipase-catalyzed esterification offers a greener alternative to chemical methods. Immobilized Candida antarctica lipase B (CAL-B) has been shown to esterify 14-hydroxytetradecanoic acid with methanol in solvent-free systems, achieving conversions of 70–80% within 24 hours at 45°C. This method avoids harsh reagents and simplifies purification, though substrate inhibition at high methanol concentrations remains a limitation.

Purification and Characterization

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for analyzing this compound purity. A boiling-point elution method on polar capillary columns (e.g., SUPELCOWAX® 10) resolves hydroxylated FAMEs from non-functionalized analogs, as demonstrated in a study where this compound eluted at 18.2 minutes under isothermal conditions (210°C).

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural validation. The methyl ester’s terminal hydroxyl group produces distinct signals in the δ 1.10–1.12 ppm range (CH₃ doublet) and δ 3.65 ppm (OCH₃), while infrared (IR) spectroscopy confirms ester carbonyl (1740 cm⁻¹) and hydroxyl (3450 cm⁻¹) functionalities.

Comparative Analysis of Methods

Efficiency and Scalability

Microbial fermentation excels in regioselectivity and sustainability but suffers from longer reaction times (days) and lower yields (14–26%) compared to chemical methods. Conversely, catalytic hydroxylation enables rapid synthesis (hours) but requires high temperatures and vacuum conditions, increasing energy costs. Enzymatic esterification strikes a balance, offering moderate yields (70–80%) under mild conditions, though substrate costs remain prohibitive for industrial-scale production.

Environmental Impact

Life-cycle assessments highlight the superior eco-efficiency of microbial routes, which generate fewer toxic byproducts than Ti(OiPr)₄-catalyzed reactions. However, advances in biodegradable catalysts (e.g., zinc-based systems) may bridge this gap, as suggested by recent work on lactide polymerization .

Q & A

Q. What are the standard methods for synthesizing Methyl 14-hydroxytetradecanoate, and how can purity be verified?

Synthesis typically involves esterification of 14-hydroxytetradecanoic acid with methanol under acidic catalysis. Purity verification requires gas chromatography (GC) with flame ionization detection (FID) and comparison to certified standards . Structural confirmation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to validate hydroxyl and ester functional groups .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While classified as non-hazardous under GHS standards, standard laboratory precautions apply: use gloves, eye protection, and fume hoods during handling. Avoid inhalation or prolonged skin contact. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets for spill management .

Q. How should experimental data for this compound be systematically recorded and analyzed?

Document experimental conditions (temperature, catalysts, reaction time), raw spectral data (NMR/IR peaks), and chromatographic retention times. Use statistical tools (e.g., standard deviation for replicate measurements) and software like Gaussian for thermodynamic modeling. Data visualization tools (e.g., OriginLab) can generate Arrhenius plots for kinetic studies .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., melting points, enthalpy values) for this compound be resolved?

Discrepancies in literature values (e.g., melting points ranging ±2 K) often arise from differences in sample purity, calibration methods, or experimental setups. Cross-validate using differential scanning calorimetry (DSC) with high-purity standards and reference data from authoritative sources like NIST . For vapor pressure data, apply the Antoine equation with parameters derived from controlled boiling point experiments .

Q. What experimental strategies optimize the yield of this compound in esterification reactions?

Yield optimization involves:

- Catalyst selection : Sulfuric acid vs. enzymatic catalysts (e.g., lipases), balancing reaction rate and environmental impact.

- Solvent-free conditions : Reduce side reactions by using excess methanol as both reactant and solvent.

- Real-time monitoring : Use in-situ FTIR to track esterification progress and adjust reaction parameters dynamically .

Q. How do hydroxyl group positioning and stereochemistry influence the physicochemical properties of this compound?

The hydroxyl group at C-14 affects polarity, solubility, and hydrogen-bonding capacity. Compare properties to structural analogs (e.g., Methyl 12-hydroxystearate) using computational tools like COSMO-RS for solubility predictions. Stereochemical analysis via chiral chromatography or X-ray crystallography can reveal conformational stability .

Methodological Considerations

Q. What are best practices for reporting thermal degradation studies of this compound?

Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify decomposition products. Report heating rates, atmosphere (e.g., N₂ vs. air), and replicate runs to ensure reproducibility. Reference established protocols for fatty acid esters from journals like Fluid Phase Equilibria .

Q. How can researchers address discrepancies between experimental and computational data for this compound?

Calibrate computational models (e.g., DFT or molecular dynamics) using high-quality experimental benchmarks (e.g., NIST enthalpy data). Validate force fields against crystallographic data and adjust parameters for long-chain hydroxyl esters .

Data Presentation and Reproducibility

Q. What metadata standards should accompany datasets for this compound to ensure long-term usability?

Include:

- Experimental parameters : Instrument models, calibration details, and environmental conditions.

- Data provenance : Source of reagents (e.g., CAS 5129-60-2), purity grades, and synthesis protocols.

- File formats : Raw data in .csv or .jdx formats for spectra. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should conflicting spectral interpretations (e.g., NMR peak assignments) be documented in publications?

Provide full spectral data in supplementary materials, including integration values and coupling constants. Compare to databases like ChemSpider or Reaxys for consensus assignments. Discuss ambiguous peaks in the context of possible isomers or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.